Prrvrlk IRF5 Binding Affinity: Quantified KD Value for Target Engagement Assessment
Prrvrlk (designated IRF5 inhibitor N5-1) demonstrates specific binding to the inactive IRF5 monomer with a dissociation constant (KD) of 98.8 nM . This peptide mimetic selectively binds to and stabilizes the inactive monomeric state of IRF5, thereby preventing the dimerization and nuclear translocation required for transcriptional activity [1]. In contrast, the small-molecule IRF5 pathway inhibitor Feeblin (IRF5 inhibitor C5) operates via a distinct mechanism—disrupting the SLC15A4-TASL adapter module—with an IC₅₀ of 1.6 μM (1,600 nM) . The ~16-fold difference in reported potency metrics (KD vs. IC₅₀) reflects fundamentally different target engagement mechanisms rather than direct potency comparison: Prrvrlk binds directly to the IRF5 protein, whereas Feeblin acts upstream on the SLC15A4-TASL complex.
| Evidence Dimension | IRF5 binding affinity / pathway inhibition |
|---|---|
| Target Compound Data | KD = 98.8 nM (direct binding to IRF5 monomer) |
| Comparator Or Baseline | Feeblin (IRF5 inhibitor C5) IC₅₀ = 1.6 μM (1,600 nM) for TLR7/8/9-IRF5 pathway inhibition |
| Quantified Difference | Reported values differ by ~16-fold; note KD vs. IC₅₀ represent different measurement types and mechanisms |
| Conditions | In vitro binding assay for Prrvrlk; cellular pathway inhibition assay for Feeblin |
Why This Matters
For researchers requiring direct IRF5 protein engagement rather than upstream pathway modulation, Prrvrlk provides a mechanistically distinct tool with documented binding affinity that cannot be replicated by small-molecule SLC15A4-dependent inhibitors.
- [1] Nature Reviews Rheumatology. IRF5 inhibitor shows promise in mouse models of SLE. 2020. Describes N5-1 binding and stabilization of inactive IRF5 monomer. View Source
